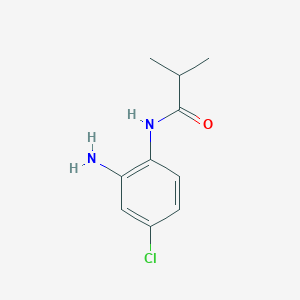N-(2-Amino-4-chlorophenyl)-2-methylpropanamide
CAS No.: 86569-49-5
Cat. No.: VC7814146
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86569-49-5 |
|---|---|
| Molecular Formula | C10H13ClN2O |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | N-(2-amino-4-chlorophenyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | YCXWEZUJLYFKCU-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N |
| Canonical SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 228.68 g/mol (calculated from atomic masses). Key structural features include:
-
Phenyl core: Substituted with -NH₂ (C2) and -Cl (C4), creating a polar aromatic system.
-
Propanamide side chain: A branched 2-methyl group (isobutyramide) enhances lipophilicity, as evidenced by a calculated clogP of ~2.5 .
Physicochemical Parameters
Comparative data from structurally similar compounds suggest:
| Property | Value |
|---|---|
| Density | ~1.14 g/cm³ |
| Boiling Point | ~409°C (extrapolated) |
| Melting Point | Not reported |
| Flash Point | ~201°C |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, acetone) |
The chlorine atom’s electronegativity increases dipole moments, while the amino group facilitates hydrogen bonding, influencing solubility and crystallinity .
Synthesis and Characterization
Synthetic Routes
Two primary methodologies emerge from literature:
Direct Acylation
Reaction of 2-amino-4-chloroaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound :
This method parallels the synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide hydrochloride , albeit with adjusted substitution positions.
Alkylation of Preformed Amides
As demonstrated in TSPO ligand synthesis , bromo-propanamide intermediates (e.g., 2-bromo-N-methylpropanamide) can alkylate substituted quinolines or phenyl rings under basic conditions (e.g., Cs₂CO₃ in acetone). Adapting this approach, 2-amino-4-chlorophenol could serve as the nucleophile.
Characterization Techniques
-
¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), amide -NH (δ ~8.0 ppm), and isopropyl -CH₃ (δ 1.1–1.3 ppm) .
-
X-ray Crystallography: Limited data, but related structures show planar amide linkages and intramolecular H-bonding .
The target compound’s lower lipophilicity (clogP) may improve blood-brain barrier permeability compared to bulkier quinoline derivatives .
Antimicrobial Activity
Pyrano[2,3-c]pyrazole derivatives with chloro-phenyl groups show moderate antibacterial effects . While untested, the amino-chloro substitution in the target compound could enhance interactions with microbial enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume